molecular formula C9H8N4S2 B11086999 7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine, 3-methyl-6-(thiophen-2-yl)-

7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine, 3-methyl-6-(thiophen-2-yl)-

Cat. No.: B11086999
M. Wt: 236.3 g/mol
InChI Key: AKPXBAHBSSZFDU-UHFFFAOYSA-N
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Description

3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Another approach involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-METHYL-6-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C9H8N4S2

Molecular Weight

236.3 g/mol

IUPAC Name

3-methyl-6-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C9H8N4S2/c1-6-10-11-9-13(6)12-7(5-15-9)8-3-2-4-14-8/h2-4H,5H2,1H3

InChI Key

AKPXBAHBSSZFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=CS3

Origin of Product

United States

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